Nickel silicide (Ni₂Si) is a compound formed from nickel and silicon, often found as a thin film. It belongs to a class of materials known as silicides, which are compounds of silicon with more electropositive elements. [, , , ] Ni₂Si is of significant interest in scientific research, particularly in microelectronics, due to its low electrical resistivity, high thermal stability, and compatibility with silicon processing techniques. [, , , , ]
Nickel silicide belongs to the category of intermetallic compounds, specifically metal silicides. It can exist in several stoichiometric forms, including nickel monosilicide (NiSi) and nickel disilicide (NiSi₂). These compounds are primarily utilized in semiconductor applications due to their favorable electrical properties. Nickel silicide is synthesized from nickel and silicon sources, often involving high-temperature processes or laser techniques to achieve the desired phase and morphology .
Nickel silicide can be synthesized using various methods:
Nickel silicide exhibits a variety of crystalline structures depending on its stoichiometry:
The molecular structure significantly influences the electronic properties of nickel silicide, making it suitable for use in semiconductor devices .
Nickel silicide participates in several important chemical reactions:
The mechanism by which nickel silicide operates in electronic applications involves its ability to form ohmic contacts with silicon substrates. When integrated into devices like metal-oxide-semiconductor field-effect transistors (MOSFETs), it significantly reduces contact resistance, enhancing device performance. The pulsed laser annealing process has been shown to improve the quality of the nickel silicide layer, resulting in increased field-effect mobility and improved on/off ratios in transistors .
Nickel silicide exhibits several notable physical and chemical properties:
Nickel silicide has diverse applications across several fields:
The nickel-silicon (Nickel-Silicon) system exhibits complex phase behavior characterized by multiple intermetallic compounds with distinct stoichiometries and thermodynamic stabilities. At equilibrium, six stable phases dominate room-temperature compositions: nickel₃silicon (Nickel₃Silicon), nickel₃₁silicon₁₂ (Nickel₃₁Silicon₁₂), nickel₂silicon (Nickel₂Silicon), nickel₃silicon₂ (Nickel₃Silicon₂), nickelsilicon (NickelSilicon), and nickelsilicon₂ (NickelSilicon₂). Additional polymorphic forms (e.g., nickel₃silicon-β₁/β₂/β₃, nickelsilicon₂-α/β) further contribute to the system’s intricacy [4].
The Nickel-Silicon binary phase diagram reveals critical temperature-dependent phase transitions and invariant reactions. Nickel₂Silicon, NickelSilicon, and NickelSilicon₂ exhibit congruent melting points at 1,255°C, 992°C, and 993°C, respectively, while other phases form via peritectic reactions [4]. Phase formation sequences during solid-state reactions are governed by nucleation kinetics and diffusion pathways:
Table 1: Key Phases in the Nickel-Silicon System
Phase | Stability Range (°C) | Formation Mechanism | Electrical Resistivity (μΩ·cm) |
---|---|---|---|
Nickel₂Silicon | 200–350 | Diffusion-controlled | 24–30 |
NickelSilicon | 350–750 | Diffusion-controlled | 10.5–18 |
NickelSilicon₂ | 750–1000 | Nucleation-controlled | 34–50 |
Nickel₃₁Silicon₁₂ | Congruent melting | Peritectic | 90–150 |
The NickelSilicon → NickelSilicon₂ transition exemplifies nucleation-limited kinetics. Unlike diffusion-controlled reactions, this transformation requires overcoming an activation energy barrier for heterogeneous nucleation at interfaces or grain boundaries. Key factors include:
Nickel silicides adopt diverse crystal structures dictated by stoichiometry:
Table 2: Crystallographic Parameters of Primary Nickel Silicides
Phase | Space Group | Lattice Parameters (nm) | Coordination Geometry |
---|---|---|---|
Nickel₂Silicon | Pnma (62) | a=0.502, b=0.374, c=0.708 | Ni trigonal prisms around Si |
NickelSilicon | Pnma (62) | a=0.519, b=0.333, c=0.563 | Ni octahedra, Si tetrahedra |
NickelSilicon₂ | Fm3m (225) | a=0.5406 | Ni in Si tetrahedral interstitials |
Grain boundaries govern diffusion pathways and morphological stability:
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